2-Amino-1H-imidazole-4,5-dicarbonitrile
Overview
Description
2-Amino-1H-imidazole-4,5-dicarbonitrile is an organic compound with the molecular formula C5H3N5. It is known for its low conductivity, good film formability, and stability . This compound is notable for forming unprecedented three-dimensional metal-organic frameworks (MOFs) with silver (I) . It has applications in various fields, including the fabrication of organic electrical bistable devices .
Biochemical Analysis
Biochemical Properties
2-Amino-1H-imidazole-4,5-dicarbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to form a 3-D metal-organic framework with silver (I), indicating its potential interaction with metal ions . The nature of these interactions involves coordination bonds between the nitrogen atoms of the imidazole ring and the metal ions, which can influence the compound’s stability and reactivity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can lead to changes in cellular redox states, impacting gene expression and metabolic pathways . Additionally, its stability and low conductivity make it suitable for use in electronic devices, which can indirectly affect cellular processes when used in biomedical applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming coordination complexes with metal ions, which can alter the enzyme’s active site and affect its activity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of metal ions . Over time, it may undergo degradation, which can affect its long-term efficacy in biochemical applications. Studies have shown that its stability is crucial for maintaining its biochemical properties and interactions with biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on cellular processes. At high doses, it can cause adverse effects, including toxicity and disruption of cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and incorporation into cellular processes . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s ability to form stable complexes with metal ions also plays a role in its metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s stability and low conductivity also influence its transport and distribution, making it suitable for use in biomedical applications where controlled distribution is essential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can be influenced by its localization, as interactions with specific biomolecules and metal ions can vary depending on the subcellular environment. Understanding its localization is crucial for optimizing its use in biochemical and biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-1H-imidazole-4,5-dicarbonitrile can be synthesized through multi-component condensation reactions. One method involves the reaction of 2-aminoimidazole-4,5-dicarbonitrile with alkyl and aryl isocyanates under catalysis, leading to efficient syntheses of complex imidazole derivatives through intramolecular cyclization processes. Another approach utilizes controlled microwave heating to synthesize novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives from aromatic aldehydes, benzoyl cyanide, and 2-aminoimidazole-4,5-dicarbonitrile.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale multi-component condensation reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Cyclo-condensation: Reacts with carbonitriles and ethyl bromopyruvate in the presence of catalysts to form heterocyclic compounds.
Substitution: Reacts with alkyl and aryl isocyanates to form complex imidazole derivatives.
Common Reagents and Conditions
Catalysts: Used in cyclo-condensation and substitution reactions to enhance reaction efficiency.
Microwave Heating: Utilized in some synthetic routes to control reaction conditions and improve yields.
Major Products
Heterocyclic Compounds: Formed through cyclo-condensation reactions.
Imidazole Derivatives: Formed through substitution reactions with isocyanates.
Scientific Research Applications
2-Amino-1H-imidazole-4,5-dicarbonitrile has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various energetic materials and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the fabrication of organic electrical bistable devices and other electronic components.
Mechanism of Action
The mechanism of action of 2-Amino-1H-imidazole-4,5-dicarbonitrile involves its reactive functional groups, which participate in various chemical reactions. The compound’s molecular targets and pathways include:
Formation of Metal-Organic Frameworks: The compound coordinates with metal ions to form stable MOFs.
Cyclo-condensation and Substitution Reactions: The compound’s amino and nitrile groups participate in these reactions, leading to the formation of complex derivatives.
Comparison with Similar Compounds
Similar Compounds
2,2’-Azobis(1H-imidazole-4,5-dicarbonitrile): A high-nitrogen compound synthesized from 2-Amino-1H-imidazole-4,5-dicarbonitrile.
4,5-Dicyanoimidazole: Another imidazole derivative with similar chemical properties.
5-Aminoimidazole-4-carbonitrile: A related compound with applications in organic synthesis.
Uniqueness
This compound is unique due to its ability to form three-dimensional metal-organic frameworks with silver (I), which is not commonly observed with other similar compounds . Additionally, its versatility in undergoing various chemical reactions makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-amino-1H-imidazole-4,5-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5/c6-1-3-4(2-7)10-5(8)9-3/h(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOXIXGLIZLPDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(N1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068268 | |
Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40953-34-2 | |
Record name | 2-Amino-1H-imidazole-4,5-dicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40953-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040953342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1H-imidazole-4,5-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions 2-Amino-1H-imidazole-4,5-dicarbonitrile as a "promising starting material" for energetic compounds. What makes it suitable for this application?
A1: The paper focuses on the synthesis and characterization of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), derived from this compound. TCAD exhibits exceptional thermal stability, decomposing only at 369 °C []. This high thermal stability is crucial for energetic materials as it ensures safe handling and predictable energy release. Furthermore, the presence of multiple nitrogen atoms within the imidazole ring structure suggests a high energy density potential, a desirable characteristic for explosives and propellants.
Q2: How does the study characterize the synthesized TCAD, and what insights do these characterizations offer about its potential applications?
A2: The study employs a multifaceted approach to characterize TCAD:
- Spectroscopy: Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy confirmed the compound's structure [].
- Crystallography: Single crystal X-ray diffraction provided detailed insights into the crystal structure, revealing a monoclinic system with specific lattice parameters [].
- Computational Chemistry: Computational methods helped optimize the molecular structure, calculate electrostatic potential, and determine thermodynamic parameters [].
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